Phenadoxone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

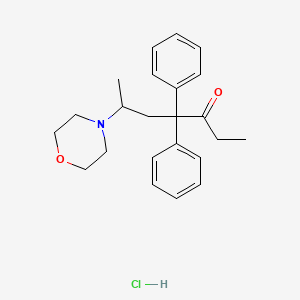

3D Structure of Parent

Properties

CAS No. |

20874-24-2 |

|---|---|

Molecular Formula |

C23H30ClNO2 |

Molecular Weight |

387.9 g/mol |

IUPAC Name |

6-morpholin-4-yl-4,4-diphenylheptan-3-one;hydrochloride |

InChI |

InChI=1S/C23H29NO2.ClH/c1-3-22(25)23(20-10-6-4-7-11-20,21-12-8-5-9-13-21)18-19(2)24-14-16-26-17-15-24;/h4-13,19H,3,14-18H2,1-2H3;1H |

InChI Key |

QGUPBYVADAJUNT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(CC(C)N1CCOCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Historical Trajectories and Seminal Investigations of Phenadoxone Hydrochloride

Contextualization within Early Synthetic Opioid Research

The period following World War II was marked by intensive research and development in the field of synthetic analgesics, driven by the enduring goal of discovering potent pain relievers with improved properties over morphine. It was within this scientific landscape that Phenadoxone, an opioid analgesic of the open-chain class, was invented by the German company Hoechst in 1947. wikipedia.org Phenadoxone's development is situated within a broader effort to explore and modify the chemical structures of synthetic opioids, a field that had gained significant momentum with the synthesis of methadone in Germany during the war. wikipedia.orgnih.gov

Phenadoxone (6-morpholino-4,4-diphenylheptan-3-one) is classified as an amino-ketone and is a structural relative of methadone. wikipedia.orgncats.io The research strategy of the era involved the synthesis of numerous analogues by modifying core structures to understand structure-activity relationships. This led to the creation of a host of synthetic opioids, including other methadone-related compounds like dipipanone and ketobemidone. wikipedia.orgugent.be Many of these compounds, including Phenadoxone, were investigated for their clinical utility in the United States for a period. wikipedia.org However, for various reasons, many of these substances were eventually withdrawn from the market and are now classified as Schedule I controlled substances in the US, a category for substances with no currently accepted medical use and a high potential for abuse. wikipedia.org

Foundational Pharmacological Assessments in Preclinical Models

The initial pharmacological profile of Phenadoxone hydrochloride was established through a series of seminal preclinical investigations. A key study published in 1950 by Basil, Edge, and Somers provided the first detailed public account of its properties. bps.ac.uk These foundational assessments in animal models were crucial in characterizing the compound's analgesic potential and distinguishing its profile from existing opioids like morphine and amidone (a common name for methadone).

In studies using rats, Phenadoxone was demonstrated to be a highly potent analgesic. When administered subcutaneously, its analgesic activity was found to be greater than that of both morphine and amidone. ncats.io Furthermore, investigations into its acute toxicity in mice revealed it to be less toxic than amidone, which suggested a potentially higher therapeutic index and a wider margin between the effective and toxic effects. ncats.io

Table 1: Comparative Analgesic Potency in Rats (Subcutaneous Route)

| Compound | Relative Analgesic Potency |

|---|---|

| Phenadoxone | More potent than Morphine and Amidone ncats.io |

| Amidone (Methadone) | Less potent than Phenadoxone ncats.io |

| Morphine | Less potent than Phenadoxone ncats.io |

Observations in other preclinical models, such as dogs, provided further insights. In these studies, Phenadoxone induced significantly less narcosis, sedation, and general depression compared to equivalent doses of amidone or morphine. ncats.io Notably, the compound did not appear to cause nausea and vomiting in non-tolerant dogs, a common effect associated with many other opioids. ncats.io

Table 2: Comparative Effects in Preclinical Dog Models

| Compound | Observed Effects |

|---|---|

| Phenadoxone | Less narcosis, sedation, and depression; No nausea or vomiting observed ncats.io |

| Amidone (Methadone) | More pronounced narcosis, sedation, and depression compared to Phenadoxone ncats.io |

| Morphine | More pronounced narcosis, sedation, and depression compared to Phenadoxone ncats.io |

Evolution of Research Perspectives on Amino-Ketone Analgesics

Phenadoxone belongs to the amino-ketone class of opioids, a group that has been the subject of evolving research perspectives aimed at understanding their unique structure-activity relationships (SAR). ncats.io Unlike the rigid, multi-ring structure of morphine, open-chain opioids like methadone and Phenadoxone possess a flexible backbone. This structural difference, particularly the absence of a true heterocyclic ring in methadone, presented a puzzle for early SAR theories. nih.gov

Later research proposed that flexible molecules like methadone might adopt a specific three-dimensional conformation at the receptor site, forming a "virtual heterocyclic ring" that mimics the piperidine (B6355638) ring of morphine, a critical component for its analgesic activity. nih.gov This concept provides a framework for understanding how structurally dissimilar molecules can elicit similar pharmacological responses. The core structural elements considered essential for the activity of many opioids, including this class, are a protonated amine nitrogen, an aromatic ring, and a polar group, which in the case of Phenadoxone is the ketone group. nih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| Alfentanil |

| Amidone |

| Buprenorphine |

| Butorphanol |

| Carfentanil |

| Cyclazocine |

| Dezocine |

| Dipipanone |

| Dipyanone |

| Fentanyl |

| Ketobemidone |

| Methadone |

| Morphine |

| Nalbuphine |

| Naloxone |

| Pentazocine |

| This compound |

| Phenazocine |

| Remifentanil |

| Sufentanil |

Synthetic Methodologies and Chemical Derivatization of Phenadoxone Hydrochloride

Established Synthetic Pathways for Phenadoxone Hydrochloride

The synthesis of Phenadoxone is analogous to that of its structural relative, methadone, a pathway originally developed by German chemists Bockmühl and Ehrhart in the 1940s. The core strategy involves the sequential construction of the molecule around a central quaternary carbon atom bearing two phenyl groups.

The synthesis of this compound is fundamentally a two-step process following the preparation of its key precursors. The primary building blocks are Diphenylacetonitrile (B117805) and a substituted aminoalkyl halide, specifically a chloropropane derivative bearing a morpholine (B109124) ring.

Step 1: Alkylation of Diphenylacetonitrile The first major step is the alkylation of diphenylacetonitrile. The methylene (B1212753) bridge in diphenylacetonitrile is acidic and can be readily deprotonated by a strong base, such as sodamide (NaNH₂) or sodium hydride (NaH), to form a resonance-stabilized carbanion. This nucleophilic carbanion then undergoes an Sₙ2 reaction with an appropriate aminoalkyl chloride, in this case, 1-morpholino-2-chloropropane .

The reaction mechanism is as follows:

Deprotonation: Diphenylacetonitrile is treated with a strong base to generate the diphenylacetonitrile anion.

Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbon atom of 1-morpholino-2-chloropropane, displacing the chloride leaving group.

This reaction yields the crucial nitrile intermediate, 4-morpholino-2,2-diphenylpentanenitrile . A common challenge in this step is the potential for the formation of a regioisomeric byproduct, analogous to the isomethadone nitrile seen in methadone synthesis, depending on the precise structure of the aminoalkyl chloride and reaction conditions.

Step 2: Grignard Reaction and Hydrolysis The second key step converts the nitrile group of the intermediate into the ethyl ketone moiety of the final product. This is achieved through a Grignard reaction.

The reaction mechanism proceeds via:

Nucleophilic Addition: The nitrile intermediate is treated with ethylmagnesium bromide (EtMgBr) . The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbon of the nitrile group (C≡N).

Formation of Imine Intermediate: This addition breaks the carbon-nitrogen triple bond, forming an intermediate imine salt after the initial reaction.

Hydrolysis: The reaction mixture is then subjected to acidic hydrolysis. The imine is hydrolyzed to a ketone, yielding Phenadoxone free base.

Finally, the Phenadoxone base is treated with hydrochloric acid (HCl) to form the stable and water-soluble salt, This compound , which can be isolated and purified as a crystalline solid.

Table 1: Key Reactions in Phenadoxone Synthesis

| Step | Reaction Type | Reactants | Product |

| 1 | Sₙ2 Alkylation | Diphenylacetonitrile, 1-morpholino-2-chloropropane, Strong Base (e.g., NaNH₂) | 4-morpholino-2,2-diphenylpentanenitrile |

| 2 | Grignard Reaction & Hydrolysis | 4-morpholino-2,2-diphenylpentanenitrile, Ethylmagnesium bromide, Acid (for hydrolysis) | Phenadoxone |

| 3 | Salt Formation | Phenadoxone (base), Hydrochloric acid | This compound |

The flexible structure of Phenadoxone allows for considerable modification to explore structure-activity relationships (SAR). Synthetic strategies for generating analogs typically focus on three key regions of the molecule: the morpholine ring, the N-substituent (implicitly, the entire morpholine group), the diphenyl moiety, and the heptanone backbone.

Modification of the Amino Group: The morpholine ring can be replaced with other cyclic or acyclic secondary amines to probe the influence of the amine's size, basicity, and hydrogen-bonding capacity on receptor binding. For instance, replacing the morpholine with a piperidine (B6355638), pyrrolidine, or a simple dimethylamine (B145610) group (as in methadone) would generate distinct analogs. Studies on related compounds like acetylmethadol have shown that synthesizing N-allyl or N-cyclopropylmethyl analogues can introduce opioid antagonist properties. organic-chemistry.org

Modification of the Phenyl Rings: The two phenyl rings can be substituted with various electron-donating or electron-withdrawing groups (e.g., methoxy, chloro, fluoro) at the para positions. Such modifications can alter the electronic properties and lipophilicity of the molecule, potentially affecting its ability to cross the blood-brain barrier and its interaction with opioid receptors.

Modification of the Ketone Backbone: The ethyl ketone can be altered. For example, reduction of the ketone to a secondary alcohol yields an analog known as phenadoxol. The length of the alkyl chain of the ketone (the propionyl group) could also be extended or shortened to investigate the spatial requirements of the receptor's binding pocket.

These modifications are crucial for understanding the pharmacophore of open-chain opioids and for designing new molecules with different pharmacological profiles. mdpi.com

Advanced Approaches in Morphinan (B1239233) and Related Scaffold Synthesis Relevant to this compound

While Phenadoxone is an acyclic, flexible molecule, its synthesis exists within the broader field of opioid analgesic chemistry, which has been profoundly influenced by advanced synthetic strategies developed for complex, rigid scaffolds like the morphinans (e.g., morphine, codeine). The relevance of these advanced methods to a compound like Phenadoxone is not in the direct application of ring-forming reactions, but in the shared strategic goals of efficiency, stereocontrol, and diversification.

The synthesis of morphinans presents significant challenges due to their pentacyclic structure and multiple stereocenters. Modern synthetic chemistry has addressed these challenges with powerful new methods:

Palladium-Catalyzed Reactions: Methods such as the Heck reaction have been used to construct the intricate ring systems of morphinans in a highly efficient manner. For example, a double-Heck cyclization can form two rings and two stereocenters in a single step.

Photoredox Catalysis: Light-mediated reactions have enabled novel transformations, such as the atom-economical assembly of the piperidine D-ring of codeine through a photo-redox hydroamination protocol.

C-H Activation: Direct functionalization of C-H bonds offers a more step-economical way to build complexity on the morphinan scaffold, avoiding the need for pre-functionalized starting materials.

The strategic relevance to Phenadoxone synthesis lies in how these principles can inspire improvements for open-chain targets. For example, advanced catalytic cross-coupling reactions could be used to synthesize substituted diphenylacetonitrile precursors more efficiently. Similarly, the development of powerful stereoselective catalytic methods for morphinans encourages the search for analogous asymmetric syntheses of flexible molecules like Phenadoxone, moving beyond classical resolution or chiral pool methods. The ultimate goal in both fields is to create rapid, efficient, and versatile synthetic routes that allow for the generation of a wide array of analogs for pharmacological evaluation.

Stereochemical Considerations in this compound Synthesis

Phenadoxone possesses a single stereocenter at the C6 position of the heptanone chain, the carbon atom to which the morpholine ring is attached. Consequently, Phenadoxone can exist as a pair of enantiomers: (R)-Phenadoxone and (S)-Phenadoxone.

The established synthetic pathway described in section 2.1.1, starting from achiral precursors, results in the formation of a racemic mixture of (±)-Phenadoxone hydrochloride. For therapeutic use, it is often necessary to isolate the individual enantiomers, as they typically exhibit different pharmacological activities and metabolic profiles. Two primary strategies are employed to achieve this:

Chiral Resolution: This classical approach involves separating the racemic mixture. The racemic Phenadoxone base is reacted with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives) or a sulfonic acid (e.g., (+)-3-bromocamphor-10-sulfonic acid). This reaction forms a pair of diastereomeric salts, which possess different physical properties, most importantly, different solubilities. The diastereomeric salts can then be separated by fractional crystallization. After separation, the desired enantiomerically pure salt is treated with a base to liberate the pure enantiomer of Phenadoxone.

Asymmetric Synthesis: A more modern and efficient approach is to synthesize the desired enantiomer directly. This can be accomplished through several methods:

Chiral Pool Synthesis: The synthesis can begin with an enantiomerically pure starting material. For the analogous synthesis of methadone, chiral precursors such as D- or L-alanine have been used to set the stereochemistry of the amino-propyl side chain from the outset.

Stereoselective Reactions: Advanced synthetic methods can be used to control the stereochemical outcome of a key reaction. For instance, a novel enantio-retentive process for methadone synthesis utilizes a cyclic sulfamidate derived from a chiral amino acid. google.com The ring-opening of this intermediate with the diphenylacetonitrile anion proceeds with high stereospecificity, preventing the formation of isomeric byproducts and yielding an enantiomerically pure nitrile intermediate. This strategy is directly applicable to the synthesis of enantiopure Phenadoxone.

The ability to control and define the stereochemistry of Phenadoxone is critical, as the biological activity of many chiral drugs resides primarily in one enantiomer.

Structure Activity Relationship Sar Studies of Phenadoxone Hydrochloride and Its Analogues

Elucidation of Pharmacophoric Elements within the Phenadoxone Scaffold

The foundational step in understanding the SAR of any compound lies in identifying its pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. For opioids, a generally accepted pharmacophore includes a tertiary amine, an aromatic ring, and a hydrophobic region, all positioned in a specific spatial orientation to interact with opioid receptors. lboro.ac.uk

In the case of phenadoxone, a diphenylpropylamine derivative, these key elements can be readily identified:

Tertiary Amine: The morpholino group provides the essential basic nitrogen atom, which is typically protonated at physiological pH and forms a crucial ionic interaction with a conserved aspartate residue in the opioid receptor binding pocket.

Aromatic Rings: The two phenyl rings contribute to the hydrophobic interactions and likely engage in π-π stacking with aromatic residues within the receptor. The presence of two phenyl groups is a distinguishing feature of this chemical class.

While these core elements are present, the precise spatial relationship and the specific contributions of each to receptor affinity and efficacy are yet to be definitively elucidated for the phenadoxone scaffold. Further research is necessary to map these pharmacophoric features with precision.

Impact of Structural Modifications on Opioid Receptor Binding Affinities

| Modification Site | Potential Modification | Hypothesized Impact on Opioid Receptor Affinity |

| Diphenylmethyl Group | Substitution on the phenyl rings (e.g., with electron-donating or electron-withdrawing groups) | Could modulate hydrophobic and electronic interactions, potentially increasing or decreasing affinity depending on the substituent and its position. |

| Heptanone Chain | Altering the length of the alkyl chain | May affect the overall conformation and hydrophobic interactions, with an optimal length likely required for maximal affinity. |

| Morpholino Ring | Replacement with other cyclic or acyclic amines (e.g., piperidine (B6355638), pyrrolidine, dimethylamine) | Expected to significantly impact binding, as the nature of the tertiary amine is critical for the ionic interaction with the receptor. |

This table is hypothetical and based on general principles of opioid SAR, as specific binding affinity data for phenadoxone analogues could not be located in the searched literature.

Correlation between Molecular Structure and In Vitro Functional Activities

Beyond simple binding, the functional activity of a compound at the opioid receptor—whether it acts as an agonist, antagonist, or partial agonist—is a critical aspect of its pharmacological profile. In vitro functional assays, such as the guanosine 5'-O-(3-thio)triphosphate ([³⁵S]GTPγS) binding assay or cAMP modulation assays, are used to determine the efficacy of a ligand. researchgate.net

For phenadoxone and its hypothetical analogues, the relationship between structure and function would likely follow trends observed with other opioid classes:

Substituents on the Nitrogen: The nature of the substituent on the tertiary amine can dramatically influence functional activity. For instance, in the morphinan (B1239233) class of opioids, replacing an N-methyl group with a larger N-allyl or N-cyclopropylmethyl group can convert an agonist into an antagonist. Similar effects might be observed by modifying the morpholino ring of phenadoxone.

Conformational Rigidity: Introducing conformational constraints into the flexible heptanone chain could lock the molecule into a more "agonist-like" or "antagonist-like" conformation, thereby altering its functional properties.

Without experimental data from in vitro functional assays on a series of phenadoxone derivatives, any correlation remains speculative. Such studies would be invaluable in mapping the structural determinants of efficacy for this class of compounds.

Computational Chemistry and Molecular Modeling Approaches in SAR

In the absence of extensive empirical data, computational chemistry and molecular modeling offer powerful tools to predict and rationalize the SAR of compounds like phenadoxone hydrochloride. plos.orgosti.gov These in silico methods can provide insights into ligand-receptor interactions at an atomic level.

Molecular Docking: This technique can be used to predict the binding pose of phenadoxone within the active site of opioid receptors (mu, delta, and kappa). By analyzing the predicted interactions, researchers can identify key amino acid residues involved in binding and formulate hypotheses about the importance of different functional groups. For example, docking studies on other opioids have highlighted the crucial role of specific aspartate and tyrosine residues. biorxiv.orgresearchgate.net

3D-Quantitative Structure-Activity Relationship (3D-QSAR): If a dataset of phenadoxone analogues with corresponding biological activities were available, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. These methods generate statistical models that correlate the 3D properties (steric and electrostatic fields) of molecules with their activities, providing a visual representation of regions where structural modifications are likely to enhance or diminish activity.

Pharmacophore Modeling: Based on the structures of known active diphenylpropylamine opioids, a 3D pharmacophore model could be developed. dovepress.comresearchgate.netnih.govnih.govdergipark.org.tr This model would define the essential chemical features and their spatial arrangement required for opioid receptor binding and could be used to virtually screen large chemical databases for novel compounds with similar properties.

While these computational approaches hold great promise for unraveling the SAR of phenadoxone, their application is contingent upon the future synthesis and biological evaluation of a diverse set of analogues.

Metabolic Pathways and Biotransformation Research of Phenadoxone Hydrochloride

Identification of Enzymatic Systems Involved in Metabolism (e.g., Cytochrome P450)

The metabolism of most opioids is heavily reliant on the cytochrome P450 (CYP450) enzymatic system, which is a superfamily of enzymes primarily found in the liver. oup.comnih.govresearchgate.net These enzymes are responsible for the Phase I metabolism of a vast number of drugs. wikipedia.org For synthetic opioids, the most significant isoforms include CYP3A4 and CYP2D6. nih.gov

Given that Phenadoxone is a diphenylheptanone derivative, its metabolism is anticipated to involve one or more CYP450 isoenzymes. Research on analogous compounds, such as methadone, has revealed the involvement of multiple CYP isoforms, including CYP3A4, CYP2B6, and CYP2C19, in its N-demethylation to its primary metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP). nih.govwashington.educlinpgx.org It is therefore highly probable that the biotransformation of Phenadoxone is also mediated by these or other related CYP enzymes.

The identification of the specific CYP450 enzymes involved in the metabolism of a compound like Phenadoxone hydrochloride would typically be conducted through in vitro studies utilizing human liver microsomes or recombinant CYP enzymes. nih.govevotec.com These experiments would involve incubating the drug with these enzyme preparations and observing the rate of its depletion and the formation of metabolites. The use of specific chemical inhibitors or antibodies for different CYP isoforms can help to pinpoint the primary enzymes responsible for its metabolism. nih.gov

Table 1: Key Cytochrome P450 Enzymes in Opioid Metabolism and Their Characteristics

| Enzyme | Common Opioid Substrates | Role in Metabolism | Potential for Drug Interactions |

|---|---|---|---|

| CYP3A4 | Fentanyl, Oxycodone, Methadone | Primarily involved in N-demethylation and oxidation. nih.gov | High, as it metabolizes over 50% of all drugs. nih.gov |

| CYP2D6 | Codeine, Hydrocodone, Tramadol | Important for O-demethylation, often leading to active metabolites. nih.gov | Moderate, with significant genetic polymorphism affecting activity. mypcnow.org |

| CYP2B6 | Methadone | Plays a significant role in the N-demethylation of methadone. washington.educlinpgx.org | Subject to induction and inhibition by various compounds. |

Characterization of Metabolite Structures

The biotransformation of a drug can lead to the formation of various metabolites, which may be active, inactive, or even toxic. The characterization of these metabolite structures is a critical step in drug development. For a compound like Phenadoxone, which possesses a morpholino group and diphenylheptanone core, several metabolic reactions could be anticipated.

One of the primary metabolic pathways for many opioids is N-dealkylation. semanticscholar.org In the case of Phenadoxone, this could involve the removal of the morpholino group. Another potential pathway is hydroxylation of the aromatic rings or the aliphatic chain. youtube.com

The identification and structural elucidation of metabolites are typically achieved using advanced analytical techniques such as liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS). sciex.com These methods allow for the separation of the parent drug from its metabolites and provide detailed information about their molecular weight and fragmentation patterns, which helps in determining their chemical structures. sciex.com

In Vitro Metabolic Stability Studies (e.g., Hepatic Microsomes, Hepatocytes)

In vitro metabolic stability assays are essential for predicting a compound's behavior in the body. researchgate.netspringernature.com These studies measure the rate at which a drug is metabolized by liver enzymes and are used to estimate its intrinsic clearance. wuxiapptec.com The two most common in vitro models for these studies are liver microsomes and hepatocytes. researchgate.netwuxiapptec.com

Hepatic Microsomes : These are subcellular fractions of liver cells that are rich in Phase I enzymes like the CYP450s. evotec.comwuxiapptec.com Microsomal stability assays are a cost-effective and high-throughput method to assess the metabolic stability of a compound. enamine.net

Hepatocytes : These are whole liver cells that contain both Phase I and Phase II enzymes, providing a more comprehensive picture of a drug's metabolism. wuxiapptec.com Hepatocyte stability assays can offer a more physiologically relevant model of in vivo metabolism. springernature.com

In a typical metabolic stability study, the test compound is incubated with either microsomes or hepatocytes, and samples are taken at various time points to measure the concentration of the parent drug. evotec.com The rate of disappearance of the drug is then used to calculate its in vitro half-life and intrinsic clearance. researchgate.net

Table 2: Comparison of In Vitro Metabolic Stability Assay Systems

| Assay System | Advantages | Limitations |

|---|---|---|

| Hepatic Microsomes | - Cost-effective and high-throughput. enamine.net- Good for studying Phase I metabolism. wuxiapptec.com | - Lacks Phase II enzymes unless supplemented. evotec.com- May under-predict in vivo clearance. evotec.com |

| Hepatocytes | - Contains both Phase I and Phase II enzymes. wuxiapptec.com- More physiologically relevant model. springernature.com | - More expensive and lower throughput.- Cell viability can be a factor. |

Elucidation of Metabolic Pathways (e.g., Oxidation, Reduction, Hydrolysis, Conjugation)

Drug metabolism is broadly categorized into Phase I and Phase II reactions. wikipedia.org

Phase I Reactions : These reactions introduce or expose functional groups on the drug molecule, typically making it more polar. msdmanuals.com The primary Phase I reactions are:

Oxidation : This is the most common metabolic reaction and is often catalyzed by CYP450 enzymes. youtube.com For Phenadoxone, this could involve hydroxylation of the aromatic rings or oxidation of the aliphatic chain.

Reduction : This involves the addition of hydrogen or the removal of oxygen. Ketone groups, such as the one in Phenadoxone, can be subject to reduction. youtube.com

Hydrolysis : This involves the cleavage of chemical bonds by the addition of water. While Phenadoxone does not have readily hydrolyzable ester or amide groups, this pathway is a possibility for certain metabolites. msdmanuals.com

Phase II Reactions : These are conjugation reactions where an endogenous molecule is added to the drug or its Phase I metabolite, further increasing its water solubility and facilitating its excretion. longdom.org Common conjugation reactions include:

Glucuronidation : This is the most common Phase II reaction, where glucuronic acid is attached to the drug molecule. longdom.org

Sulfation : This involves the addition of a sulfate (B86663) group.

Acetylation : The addition of an acetyl group.

Amino acid conjugation : Conjugation with amino acids like glycine.

Glutathione conjugation : This is an important pathway for detoxifying reactive metabolites.

For Phenadoxone, it is likely that after undergoing Phase I oxidation, the resulting hydroxylated metabolites could be substrates for Phase II conjugation reactions, such as glucuronidation.

Research on Metabolic Interactions with other Compounds

Metabolic drug-drug interactions are a significant concern in clinical practice, as they can lead to altered drug efficacy or toxicity. sps.nhs.uk These interactions often occur when one drug inhibits or induces the activity of the enzymes responsible for metabolizing another drug. oup.com

Given the probable involvement of CYP450 enzymes in the metabolism of Phenadoxone, there is a potential for interactions with other drugs that are substrates, inhibitors, or inducers of the same enzymes. oup.comnih.gov For example, if Phenadoxone is primarily metabolized by CYP3A4, co-administration with a strong CYP3A4 inhibitor like ketoconazole (B1673606) could lead to increased plasma concentrations of Phenadoxone. nih.gov Conversely, co-administration with a CYP3A4 inducer could decrease its concentration and potentially its analgesic effect. oup.com

Research into the metabolic interactions of a new chemical entity typically involves in vitro studies to identify which CYP enzymes are involved in its metabolism and to determine if the compound itself inhibits or induces any of these enzymes. These studies are crucial for predicting potential drug-drug interactions in a clinical setting.

Analytical Methodologies for Phenadoxone Hydrochloride in Research Applications

Chromatographic Techniques for Quantitative Analysis

Chromatographic techniques are fundamental in the quantitative analysis of Phenadoxone hydrochloride in research applications. These methods allow for the separation of the analyte from complex matrices, ensuring accurate and precise quantification. The choice of technique depends on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) Methodologies

While specific, validated High-Performance Liquid Chromatography (HPLC) methods for the routine quantitative analysis of this compound are not extensively detailed in publicly available literature, general HPLC principles are applicable for its analysis. A typical RP-HPLC method would likely be developed and validated for this purpose.

A hypothetical HPLC method for this compound could involve a C18 column, which is effective for separating non-polar to moderately polar compounds. The mobile phase could consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase would be a critical parameter to optimize, as this compound is a basic compound. Maintaining the pH in the acidic range would ensure the analyte is in its ionized form, which can improve peak shape and retention time consistency on a C18 column.

Detection would most likely be performed using a UV detector, as the phenyl groups in the Phenadoxone molecule are expected to exhibit significant UV absorbance. The selection of an appropriate wavelength, likely around 210-230 nm, would be crucial for achieving optimal sensitivity. A photodiode array (PDA) detector could also be employed to obtain spectral information, which aids in peak identification and purity assessment. Method validation would be essential to ensure the method is accurate, precise, linear, and specific for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

For highly sensitive and selective quantitative analysis, particularly in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry.

In a potential LC-MS method for this compound, the chromatographic conditions would be similar to those described for HPLC. However, the mobile phase composition would need to be compatible with the mass spectrometer's ionization source, typically electrospray ionization (ESI). Volatile buffers, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, are generally preferred over non-volatile phosphate buffers.

The mass spectrometer would be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantitative analysis. In SIM mode, the mass spectrometer is set to detect the specific molecular ion of Phenadoxone. For even greater selectivity, MRM mode would be employed, where a specific precursor ion (the molecular ion) is selected and fragmented, and a specific product ion is then monitored. This technique significantly reduces background noise and improves the limit of detection and quantification. The high-throughput capabilities of modern LC-MS systems make them suitable for the analysis of a large number of samples in research studies.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of Phenadoxone. Given its molecular weight and structure, Phenadoxone is amenable to GC analysis, likely after appropriate sample preparation. The NIST Mass Spectrometry Data Center provides GC-MS data for Phenadoxone, indicating its feasibility for analysis by this method. nih.gov

A typical GC-MS method would involve a capillary column with a non-polar or medium-polarity stationary phase. The injector temperature would need to be optimized to ensure efficient volatilization of the analyte without thermal degradation. The mass spectrometer, operating in electron ionization (EI) mode, would generate a characteristic fragmentation pattern for Phenadoxone, which can be used for its unequivocal identification. For quantitative analysis, the instrument would be operated in SIM mode, monitoring characteristic ions of the analyte. The Kovats retention index, a measure of retention time relative to n-alkanes, is a useful parameter for the identification of compounds in GC. For Phenadoxone, standard non-polar Kovats retention indices have been reported as 2510 and 2522. nih.gov

Table 1: GC-MS Data for Phenadoxone

| Parameter | Value | Source |

|---|---|---|

| NIST Number | 120899 | PubChem nih.gov |

| Library | Main library | PubChem nih.gov |

| m/z Top Peak | 114 | PubChem nih.gov |

| m/z 2nd Highest | 115 | PubChem nih.gov |

| m/z 3rd Highest | 56 | PubChem nih.gov |

| Kovats Retention Index (Standard non-polar) | 2510, 2522 | PubChem nih.gov |

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and characterization of this compound. These techniques provide detailed information about the molecular structure, functional groups, and atomic composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the structure of organic molecules. While detailed, interpreted ¹H and ¹³C NMR spectra for this compound are not readily available in the cited literature, references to ¹³C NMR data exist, suggesting that such characterization is feasible. nih.gov A ¹H NMR spectrum would provide information about the different types of protons and their chemical environments, while a ¹³C NMR spectrum would reveal the number and types of carbon atoms in the molecule. For a molecule with the complexity of Phenadoxone, two-dimensional NMR techniques like COSY and HSQC would be invaluable for assigning the full proton and carbon skeletons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Phenadoxone would be expected to show characteristic absorption bands corresponding to its functional groups. For instance, a strong absorption band would be expected for the carbonyl (C=O) group of the ketone. Other characteristic peaks would correspond to C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule, as well as C-O and C-N stretching vibrations of the morpholine (B109124) ring. Vapor phase IR spectra for Phenadoxone are referenced in databases, indicating that this technique is applicable for its characterization. nih.gov

Mass Spectrometry (MS): As discussed in the context of LC-MS and GC-MS, mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The exact mass of Phenadoxone (C₂₃H₂₉NO₂) is 351.2198 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in the mass spectrum provides valuable structural information.

Table 2: Spectroscopic and Spectrometric Data for Phenadoxone

| Technique | Observed/Referenced Data | Source |

|---|---|---|

| ¹³C NMR Spectroscopy | Data referenced | PubChem nih.gov |

| Infrared (IR) Spectroscopy | Vapor Phase IR Spectra referenced | PubChem nih.gov |

| Mass Spectrometry (GC-MS) | Top peaks at m/z 114, 115, 56 | PubChem nih.gov |

| High-Resolution Mass Spectrometry | Exact Mass: 351.2198 g/mol | PubChem nih.gov |

Method Development and Validation for Research Formulations and Biological Matrices (Non-Human)

The development and validation of analytical methods are critical steps to ensure that the data generated in research applications are reliable, accurate, and reproducible. This is particularly important when analyzing this compound in novel research formulations or in non-human biological matrices.

Method Development: The initial phase of method development involves selecting the most appropriate analytical technique based on the research objectives. For the quantitative analysis of this compound in a research formulation (e.g., a solution for preclinical studies), an HPLC-UV method might be sufficient. The development process would focus on optimizing chromatographic conditions such as the mobile phase composition, flow rate, and column temperature to achieve a well-resolved peak for the analyte with good symmetry and a reasonable retention time.

For the analysis of this compound in non-human biological matrices (e.g., plasma or tissue homogenates from animal studies), a more selective and sensitive method like LC-MS/MS would likely be necessary. Method development in this case would also involve the optimization of sample preparation procedures. This is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction would be evaluated to find the most efficient method for sample clean-up.

Method Validation: Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose. The validation process is guided by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations of the analyte (spiked samples).

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

For methods intended for the analysis of samples from non-human biological matrices, additional validation experiments, such as the assessment of matrix effects and stability of the analyte in the matrix under different storage and handling conditions, are also crucial.

Phenadoxone Hydrochloride As a Research Tool and Chemical Probe

Utility in Opioid Receptor Research and Discovery

Phenadoxone hydrochloride's activity as an opioid agonist suggests its utility in the study of opioid receptors. Opioid receptors, primarily classified into mu (µ), delta (δ), and kappa (κ) subtypes, are the primary targets for both endogenous opioid peptides and exogenous opioid drugs. nih.govtg.org.au The interaction of ligands with these receptors initiates signaling cascades that lead to analgesia and other physiological effects. nih.gov

The study of open-chain opioids like methadone has been instrumental in understanding the pharmacology of opioid receptors. nih.gov For instance, research has shown that methadone and its enantiomers exhibit different affinities for the µ-opioid receptor and also interact with the NMDA receptor. wikipedia.org Given its structural resemblance to methadone, this compound could theoretically be used in similar studies to investigate ligand-receptor interactions.

Key Research Applications:

Competitive Binding Assays: this compound could be utilized in competitive binding assays to determine the binding affinities (Ki values) of new chemical entities for opioid receptors. In such experiments, a radiolabeled standard opioid ligand is incubated with receptor-containing membranes in the presence of varying concentrations of the test compound (e.g., this compound or its analogs). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.

Receptor Subtype Selectivity: By performing binding assays on cell lines individually expressing µ, δ, or κ receptors, the selectivity of this compound for each receptor subtype could be determined. This information is crucial for understanding its pharmacological profile.

Structure-Activity Relationship (SAR) Studies: The diphenylheptanone scaffold of this compound provides a template for synthesizing a series of related compounds. slideshare.net By systematically modifying different parts of the molecule (e.g., the morpholino ring, the diphenyl groups, or the heptanone chain), researchers could elucidate the structural requirements for potent and selective interaction with opioid receptors. mdpi.com This approach has been fundamental in the development of novel analgesics. nih.gov

Table 1: Hypothetical Binding Affinity Profile of this compound and Related Opioids

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| Morphine | 1.5 | 250 | 30 |

| Methadone | 5.2 | 550 | 1850 |

| Phenadoxone | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Fentanyl | 0.39 | 18 | 1600 |

Application in Understanding Neuropharmacological Pathways

The administration of opioid agonists has profound effects on various neuropharmacological pathways, extending beyond analgesia to areas such as reward, mood, and respiratory control. nih.gov As a potent opioid agonist, this compound could serve as a valuable tool to probe these complex neural circuits.

The historical context of synthetic opioids reveals their importance in advancing neuroscience. The development of compounds like pethidine and methadone in the mid-20th century provided researchers with new tools to explore the endogenous opioid system. nih.govnih.gov

Potential Research Applications:

In Vivo and In Vitro Electrophysiology: In brain slice preparations or in vivo recordings, this compound could be applied to study its effects on neuronal excitability and synaptic transmission in specific brain regions. For example, researchers could investigate its influence on dopaminergic neurons in the ventral tegmental area (VTA), a key component of the brain's reward circuitry.

Neurotransmitter Release Studies: Microdialysis studies in animal models could be employed to measure the effect of this compound administration on the extracellular concentrations of neurotransmitters such as dopamine, serotonin, and norepinephrine (B1679862) in various brain regions.

Signal Transduction Pathway Analysis: Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), a cascade of intracellular signaling events is initiated. tg.org.au this compound could be used to study these pathways, such as the inhibition of adenylyl cyclase and the modulation of ion channels.

Development of Derivatized Probes for Receptor Mapping and Imaging

The chemical structure of this compound can be modified to create derivatized probes for receptor mapping and imaging, providing insights into the localization and trafficking of opioid receptors. The development of such chemical tools is a cornerstone of modern chemical neuroscience. nih.gov

The general strategy involves attaching a reporter molecule, such as a fluorescent tag or a photoaffinity label, to the parent compound while retaining its affinity for the target receptor. nih.gov

Strategies for Probe Development:

Fluorescent Probes: A fluorescent dye could be chemically linked to the Phenadoxone molecule. Such a probe would allow for the direct visualization of opioid receptor distribution in cells and tissues using fluorescence microscopy. innovations-report.com Studies with fluorescently labeled opioids have been crucial in understanding receptor dimerization and internalization.

Photoaffinity Labels: A photoreactive group, such as an azide (B81097) or a diazirine, could be incorporated into the Phenadoxone structure. Upon exposure to UV light, this group would form a covalent bond with the receptor, allowing for the identification and characterization of the ligand-binding pocket.

Radiolabeled Ligands: The synthesis of a radiolabeled version of this compound (e.g., with tritium (B154650) or carbon-14) would enable its use in autoradiography to map the distribution of its binding sites in the brain and other tissues with high sensitivity.

Future Directions and Unexplored Research Avenues for Phenadoxone Hydrochloride

Investigation of Novel Receptor Interactions

The primary activity of Phenadoxone is attributed to its interaction with the µ-opioid receptor (MOR). However, the landscape of opioid receptor pharmacology is now understood to be far more complex than a simple lock-and-key model. Future research should focus on elucidating a more comprehensive receptor interaction profile for Phenadoxone hydrochloride.

Key Research Areas:

Receptor Heterodimerization: Opioid receptors, including MOR, can form heterodimers with other opioid (e.g., delta and kappa) and non-opioid G-protein coupled receptors (GPCRs). nih.govfrontiersin.org These heterodimers can exhibit unique pharmacological properties, including altered ligand binding, signaling, and receptor trafficking, compared to their monomeric counterparts. nih.govfrontiersin.org Research into whether Phenadoxone preferentially binds to or modulates the activity of specific MOR-containing heterodimers could reveal novel mechanisms of action and potential for functionally selective drugs. nih.gov

Biased Agonism: The concept of biased agonism, or functional selectivity, suggests that a ligand can preferentially activate one signaling pathway over another at the same receptor. nih.gov For instance, some opioids may favor G-protein signaling, associated with analgesia, while minimizing β-arrestin-2 pathway activation, which has been linked to adverse effects. nih.gov Investigating the signaling bias of Phenadoxone at the µ-opioid receptor could provide a roadmap for designing analogues with improved therapeutic profiles.

| Potential Novel Interaction | Rationale | Potential Impact |

| MOR-DOR Heterodimers | Known to be involved in pain modulation and may have different signaling properties. | Could explain unique aspects of Phenadoxone's analgesic profile. |

| MOR-KOR Heterodimers | Could influence the development of tolerance and dependence. | Understanding this interaction could lead to strategies to mitigate adverse effects. |

| G-protein vs. β-arrestin pathways | Biased agonism can separate therapeutic effects from side effects. | Development of safer Phenadoxone analogues. |

Advanced Synthetic Strategies for Complex Analogues

The chemical scaffold of Phenadoxone, a diphenylheptanone, offers significant opportunities for the development of novel analogues with tailored pharmacological properties. Modern synthetic organic chemistry provides the tools to create structurally complex and stereochemically pure molecules that were previously inaccessible.

Key Research Areas:

Stereoselective Synthesis: Phenadoxone possesses a chiral center, and it is well-established that different enantiomers of a drug can have vastly different pharmacological activities and potencies. Developing robust, stereoselective synthetic routes is crucial. Chiral pool synthesis, starting from enantiomerically pure precursors like D- or L-alanine, has been successfully applied to the asymmetric synthesis of related compounds like methadone. nih.gov A similar approach, perhaps utilizing novel catalytic methods, could be employed for the efficient production of enantiomerically pure (R)- and (S)-Phenadoxone.

Substituent Diversity: The aromatic rings and the morpholino group of Phenadoxone are prime targets for modification. The introduction of a diverse range of substituents could modulate properties such as lipophilicity, receptor binding affinity, and metabolic stability. Quantitative structure-activity relationship (QSAR) studies on these analogues could identify key structural features that govern their activity. nih.govshulginresearch.net

Novel Scaffolds: While maintaining the core diphenylheptanone structure, advanced synthetic methods could be used to create conformationally constrained analogues. This could involve the incorporation of ring systems or other rigidifying elements to lock the molecule into a specific bioactive conformation, potentially leading to increased receptor selectivity and potency.

| Synthetic Strategy | Objective | Example Application |

| Asymmetric Catalysis | To produce single enantiomers of Phenadoxone and its analogues. | Elucidate the specific activity of (R)- and (S)-Phenadoxone. |

| Diversity-Oriented Synthesis | To create a library of analogues with varied substituents. | Explore structure-activity relationships and identify leads with improved properties. |

| Conformationally Constrained Analogues | To increase receptor selectivity and reduce off-target effects. | Design of analogues with higher affinity for specific opioid receptor subtypes or heterodimers. |

Application of Omics Technologies in Pharmacological Research

"Omics" technologies offer a powerful, unbiased approach to understanding the global effects of a drug on a biological system. nih.gov By simultaneously measuring changes in thousands of genes, proteins, or metabolites, researchers can identify novel pathways and biomarkers associated with a drug's action.

Key Research Areas:

Transcriptomics: Single-cell RNA sequencing (scRNA-seq) could be used to analyze the transcriptomic changes induced by Phenadoxone in different cell types within the brain, such as specific neuronal populations in pain-processing regions. nih.gov This could reveal the genetic programs that are altered by the drug and contribute to both its therapeutic and adverse effects. nih.gov

Proteomics and Phosphoproteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications, such as phosphorylation, in response to Phenadoxone. nih.gov This can provide a detailed picture of the signaling cascades activated by the drug. acs.org For example, phosphoproteomic studies on other opioids have revealed specific activation of mTOR pathways, providing insights into their deleterious actions. acs.org Similar studies with Phenadoxone could identify novel signaling partners and downstream effectors of the µ-opioid receptor. biorxiv.org

Metabolomics: Metabolomic profiling of biofluids (e.g., plasma, cerebrospinal fluid) or brain tissue from animal models treated with Phenadoxone can identify metabolic signatures associated with its use. nih.govresearchgate.net This could lead to the discovery of biomarkers for drug exposure or response and provide insights into how Phenadoxone perturbs cellular metabolism. nih.gov

| Omics Technology | Research Question | Potential Outcome |

| Transcriptomics | How does Phenadoxone alter gene expression in specific neuronal subtypes? | Identification of novel genes and pathways involved in Phenadoxone's action. |

| Proteomics | What proteins are differentially expressed or phosphorylated following Phenadoxone administration? | Elucidation of the signaling networks modulated by Phenadoxone. |

| Metabolomics | What are the metabolic consequences of Phenadoxone exposure? | Discovery of biomarkers for drug efficacy and side effects. |

Theoretical Pharmacological Modeling and Simulation

Computational approaches are indispensable tools in modern drug discovery and pharmacology. nih.gov In silico modeling and simulation can provide detailed insights into the molecular interactions between a drug and its receptor, predict the properties of novel compounds, and help to rationalize experimental observations.

Key Research Areas:

Molecular Docking and Dynamics Simulations: High-resolution crystal structures of opioid receptors now allow for detailed in silico studies. nih.gov Molecular docking can predict the binding pose of Phenadoxone within the µ-opioid receptor's binding pocket. nrfhh.com Subsequent molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the drug-receptor complex over time, revealing key interactions that stabilize the binding and lead to receptor activation. mdpi.comnsf.govnih.gov These simulations can also help to understand the molecular basis of biased agonism. nsf.gov

Quantitative Structure-Activity Relationship (QSAR): As novel analogues of Phenadoxone are synthesized and tested, QSAR models can be developed to establish a mathematical relationship between their chemical structures and biological activities. scienceforecastoa.comsrmist.edu.injocpr.com These models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby guiding the design of more potent and selective molecules. jocpr.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Mathematical models that describe the relationship between the dose, concentration, and effect of Phenadoxone can be developed. PK/PD modeling can help to understand the time course of its effects and to predict optimal dosing regimens. This approach is crucial for translating preclinical findings to potential clinical applications.

| Modeling Approach | Objective | Expected Insight |

| Molecular Dynamics | To simulate the interaction of Phenadoxone with the µ-opioid receptor at an atomic level. nih.gov | Understanding of the molecular determinants of binding, activation, and functional selectivity. |

| QSAR | To correlate the structural features of Phenadoxone analogues with their biological activity. | Predictive models to guide the synthesis of new compounds with enhanced properties. |

| PK/PD Modeling | To describe the relationship between drug concentration and pharmacological effect. | Rationalization of dose-response relationships and prediction of in vivo effects. |

Q & A

Q. What are the recommended analytical methods for quantifying Phenadoxone hydrochloride in experimental formulations?

Methodological Answer: this compound can be quantified using reversed-phase high-performance liquid chromatography (HPLC) with UV detection. A typical protocol involves:

- Column : C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

- Mobile Phase : Acetonitrile and phosphate buffer (pH 3.0) in a gradient elution mode.

- Detection : UV absorbance at 220–240 nm, optimized based on the compound’s absorption maxima.

- Validation : Ensure linearity (R² > 0.995), precision (%RSD < 2%), and accuracy (recovery 98–102%) per ICH guidelines .

Q. How should this compound be stored to maintain stability during long-term studies?

Methodological Answer: Stability studies recommend:

Q. What safety protocols are critical when handling this compound in vitro?

Methodological Answer: Follow OSHA and institutional safety guidelines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for powder handling to avoid inhalation.

- Waste Disposal : Neutralize acidic residues before disposal in approved biohazard containers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological data for this compound across animal models?

Methodological Answer: Address variability by:

- Standardized Dosing : Use allometric scaling to adjust doses between species (e.g., mg/kg to mg/m²).

- Control Variables : Monitor diet, circadian rhythms, and genetic backgrounds.

- Statistical Analysis : Apply multivariate regression to isolate confounding factors. Cross-validate results with in vitro receptor-binding assays .

Q. What strategies optimize the synthesis of this compound to minimize by-products?

Methodological Answer: Improve yield and purity via:

- Reaction Optimization : Use catalytic HCl in ethanol under reflux (60–70°C) for 6–8 hours.

- Purification : Recrystallize from hot ethanol/water (3:1 v/v) and filter through activated charcoal.

- Quality Control : Characterize intermediates with NMR (¹H/¹³C) and FTIR to confirm structural integrity .

Q. How can researchers validate the selectivity of this compound in opioid receptor binding assays?

Methodological Answer: Employ:

- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]DAMGO for µ-opioid receptors) and compare IC₅₀ values.

- Cross-Reactivity Screening : Test against δ- and κ-opioid receptors at 10x higher concentrations.

- Functional Assays : Measure cAMP inhibition in CHO cells transfected with human opioid receptors .

Q. What experimental designs are suitable for assessing this compound’s metabolic stability in hepatocytes?

Methodological Answer: Use a tiered approach:

- Phase I Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS.

- Metabolite Identification : Perform high-resolution mass spectrometry (HRMS) to detect hydroxylated or demethylated products.

- Enzyme Kinetics : Calculate intrinsic clearance (CLint) using the substrate depletion method .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s efficacy in neuropathic pain models?

Methodological Answer:

- Model Selection : Compare outcomes across validated models (e.g., chronic constriction injury vs. diabetic neuropathy).

- Dose-Response Curves : Replicate studies using standardized dosing regimens (e.g., 5–20 mg/kg s.c. in rodents).

- Biomarker Correlation : Measure plasma drug levels and correlate with behavioral outcomes (e.g., von Frey filament thresholds) .

Q. What methods confirm the absence of genotoxic impurities in this compound batches?

Methodological Answer:

- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100.

- LC-HRMS : Detect impurities at ≤0.1% threshold.

- Forced Degradation : Expose the compound to heat, light, and acidic/alkaline conditions to simulate worst-case scenarios .

Methodological Resources

Q. Which statistical tools are recommended for pharmacokinetic modeling of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.